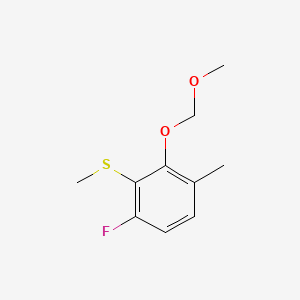
(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: is an organic compound that belongs to the class of aromatic sulfides. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring, along with a methylsulfane group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2-hydroxy-3-methylphenol and methylthiol.
Methoxymethylation: The hydroxyl group of 6-fluoro-2-hydroxy-3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Thioether Formation: The protected phenol is then reacted with methylthiol in the presence of a suitable catalyst, such as a transition metal catalyst, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino-substituted or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study the interactions of sulfides with biological molecules.
Industry:
Agriculture: The compound may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Chemical Manufacturing: It can serve as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- (6-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)phenyl)(methyl)sulfane
- (6-Fluoro-2-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
Comparison:
- Structural Differences: The similar compounds listed above differ in the presence of trifluoromethyl groups instead of a methyl group. This substitution can significantly alter the compound’s chemical properties, such as its reactivity and stability.
- Reactivity: The presence of trifluoromethyl groups can increase the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles.
- Applications: While (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane may be more suitable for applications requiring less electron-withdrawing effects, its trifluoromethyl analogs may be preferred in scenarios where increased reactivity is beneficial.
Propriétés
Formule moléculaire |
C10H13FO2S |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-fluoro-3-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-5-8(11)10(14-3)9(7)13-6-12-2/h4-5H,6H2,1-3H3 |
Clé InChI |
XITWWISMCSBHPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)SC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


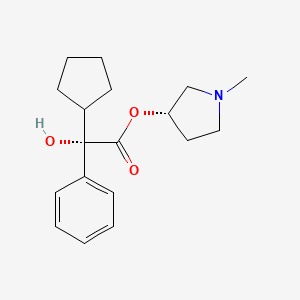
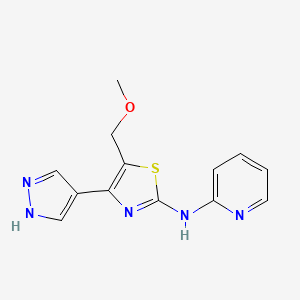
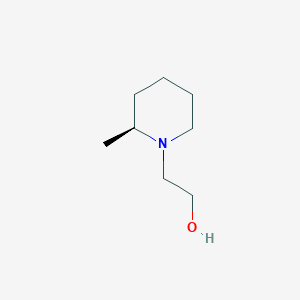
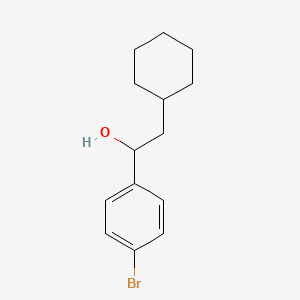
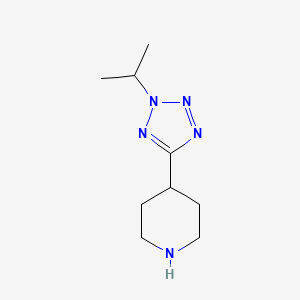
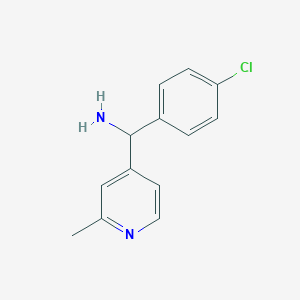
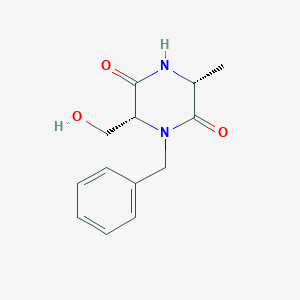
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
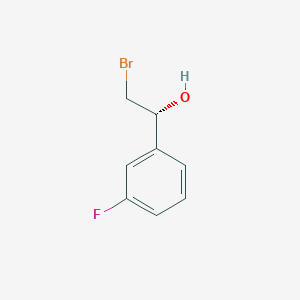
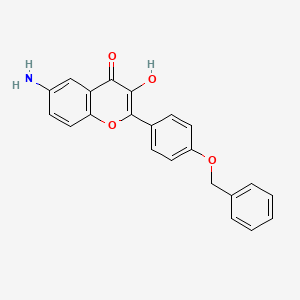

![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

